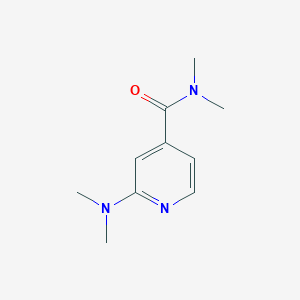
1-(1,1-Difluoropropyl)-4-fluorobenzene
Descripción general
Descripción
“1-(1,1-Difluoropropyl)-4-fluorobenzene” is a chemical compound with the CAS Number: 74185-83-4 . It has a molecular weight of 156.18 and its IUPAC name is (1,1-difluoropropyl)benzene .
Molecular Structure Analysis
The molecular structure of “1-(1,1-Difluoropropyl)-4-fluorobenzene” can be represented by the linear formula C9H10F2 . The InChI code for this compound is 1S/C9H10F2/c1-2-9(10,11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 .Physical And Chemical Properties Analysis
“1-(1,1-Difluoropropyl)-4-fluorobenzene” is a compound with a boiling point of 25/2mm .Aplicaciones Científicas De Investigación
Organometallic Chemistry and Catalysis
Fluorobenzenes like 1-(1,1-Difluoropropyl)-4-fluorobenzene are increasingly recognized for their applications in organometallic chemistry. They serve as versatile solvents in transition-metal-based catalysis. The fluorine substituents reduce π-electron density donation, making these compounds weakly coordinating solvents or easily displaced ligands. This property is leveraged in forming well-defined complexes and inducing C-H and C-F bond activation reactions, contributing to advancements in organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Crystal Structure Analysis
C−H···F interactions in fluorobenzenes have been extensively studied, revealing their significance in crystalline structures. These interactions are comparable to those in pyridinium fluoride and benzonitrile, underscoring their importance in structure-determining intermolecular interactions. This insight is vital in understanding the molecular arrangement and stability in crystalline forms of fluorobenzenes (Thalladi et al., 1998).
Electrochemical Fluorination
Electrochemical fluorination is a key application, particularly in transforming aromatic compounds like toluene and difluoromethylbenzene into fluorinated derivatives. This process highlights the reactivity and transformation capability of fluorobenzenes under specific conditions, contributing to the development of various fluorinated products for industrial use (Momota, Mukai, Kato, & Morita, 1998).
Biodegradation Studies
Research on the biodegradation of difluorobenzenes by microbial strains such as Labrys portucalensis highlights the environmental implications and degradation pathways of these compounds. Understanding their biodegradation is crucial for assessing environmental impact and for potential bioremediation applications (Moreira, Amorim, Carvalho, & Castro, 2009).
Molecular Interaction and Spectroscopy
Fluorobenzenes play a significant role in studying molecular interactions and spectroscopy. For instance, the solvent effects on the coupling constants of fluorobenzene and difluorobenzene have been examined, contributing to a deeper understanding of molecular behavior in different environments (Suntioinen & Laatikainen, 1992).
Greener Fluorine Organic Chemistry
Advancements towards greener fluorine organic chemistry involve the direct electrophilic fluorination of carbonyl compounds using fluorinated reagents in aqueous medium or solvent-free conditions. This research is pivotal in developing more sustainable and environmentally friendly fluorination methods (Stavber & Stavber, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
1-(1,1-difluoropropyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-2-9(11,12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDUSBNGAGTALL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoropropyl)-4-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-[Trifluoromethyl]cyclopentyl)benzene](/img/structure/B1390600.png)

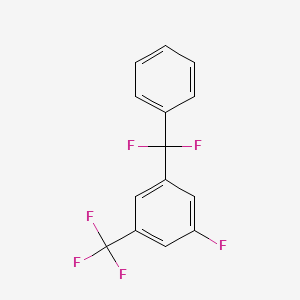


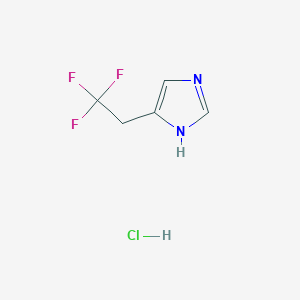

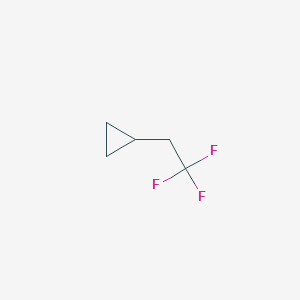
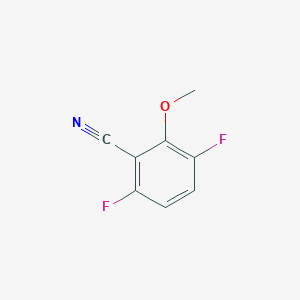

![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1390615.png)
